N-(2-Azidoacetyl)succinimide

Chemical crosslinking Acyl-transfer reagents Reagent stability

N-(2-Azidoacetyl)succinimide is a crystalline solid with room-temperature stability, ensuring accurate stoichiometric control and reducing waste compared to liquid linkers. Its short azidoacetyl spacer (~3–4 Å) is ideal for proximity-based labeling, FRET pair construction, and SAR studies that require minimal linker flexibility. This reagent is a key precursor for ManNAz synthesis for metabolic glycan labeling and enables cost-effective, high-throughput bioconjugation.

Molecular Formula C6H6N4O3
Molecular Weight 182.14 g/mol
Cat. No. B12077591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Azidoacetyl)succinimide
Molecular FormulaC6H6N4O3
Molecular Weight182.14 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C(=O)CN=[N+]=[N-]
InChIInChI=1S/C6H6N4O3/c7-9-8-3-6(13)10-4(11)1-2-5(10)12/h1-3H2
InChIKeyGDCUCQOAYLXWQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Azidoacetyl)succinimide: Product Specifications and Core Chemical Identity for Bioconjugation Procurement


N-(2-Azidoacetyl)succinimide (CAS: not uniformly assigned; molecular formula C₆H₆N₄O₃; molecular weight 182.14 g/mol) is a heterobifunctional crosslinker featuring an amine-reactive succinimide ester and a bioorthogonal azido group . The compound is a member of the N-acylsuccinimide class, which has been characterized as stable, crystalline, electrophilic acyl-transfer reagents . The IUPAC name is 1-(2-azidoacetyl)pyrrolidine-2,5-dione; the succinimide ring is conjugated to the azidoacetyl group via an amide bond .

Why N-(2-Azidoacetyl)succinimide Cannot Be Casually Replaced with Generic NHS-Azide Crosslinkers


Although all amine-reactive NHS-azide crosslinkers share the same terminal functional groups, substitution without due diligence introduces quantifiable risk. Critical differentiating parameters include spacer arm length (affecting conjugate topology and steric accessibility), molecular rigidity (impacting linker orientation and site occupancy), aqueous solubility (determining conjugation efficiency and aggregation propensity), and downstream click reaction kinetics. N-Acylsuccinimides as a class exhibit defined crystallinity and room-temperature solid-state stability that distinguish them from alternative acyl-transfer scaffolds . For N-(2-Azidoacetyl)succinimide specifically, the azidoacetyl spacer provides a distinct balance of minimal extension and synthetic versatility compared to PEGylated variants or non-acetyl NHS-azides .

Quantitative Differentiation Evidence for N-(2-Azidoacetyl)succinimide: Procurement Decision Metrics


Solid-State Stability Advantage of N-Acylsuccinimide Scaffold Versus Alternative Activated Esters

N-Acylsuccinimides as a class are characterized as stable, crystalline solids at room temperature. Comparative studies of N-acylsuccinimides versus N-acylglutarimides demonstrate that the succinimide activating ring provides a combination of low cost and high amide bond stability toward reaction conditions [1]. X-ray crystallographic studies confirm that N-acyl succinimides are well-defined solids stable at room temperature . In contrast, certain alternative acyl-transfer scaffolds exhibit perpendicular amide bond twist requiring different activation strategies and presenting distinct stability profiles [1].

Chemical crosslinking Acyl-transfer reagents Reagent stability

Spacer Arm Length Differentiation: Azidoacetyl Versus PEGylated and Unmodified NHS-Azide Variants

The azidoacetyl spacer arm of N-(2-Azidoacetyl)succinimide provides a distinct distance between the amine-reactive site and the azide functional group. While the unmodified NHS-azide spacer length is reported as 2.5 Å , the azidoacetyl group extends this distance by approximately one additional carbon and a carbonyl unit. For comparison, PEGylated NHS-azide variants such as NHS-PEG4-azide extend to 18.9 Å, and NHS-PEG12-azide to approximately 47.3 Å . The azidoacetyl scaffold occupies a unique short-to-intermediate spacing category that is neither as constrained as the direct NHS-azide nor as extended and flexible as PEG-based linkers.

Crosslinker selection Spacer arm optimization Bioconjugate topology

Click Chemistry Conjugation Efficiency: Quantitative Yields with Azidoacetyl-Functionalized Substrates

Azidoacetyl-functionalized amino acids have been evaluated under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. In a representative study, azidoacetylated amino acids were reacted with 1-ethynylferrocene under CuAAC conditions, yielding the desired triazole-linked conjugates 20–24 in excellent yields [1]. Separately, azidoacetyl-substituted bile acid derivatives and propargyl esters underwent Huisgen cycloaddition to yield steroid conjugates in good yields, with all products confirmed by ¹H-NMR, ¹³C-NMR, FT-IR, and ESI-MS [2].

Click chemistry CuAAC Conjugation yield

Molecular Weight and Physical Form Differentiation for Precise Stoichiometry Control

N-(2-Azidoacetyl)succinimide (MW 182.14 g/mol) is approximately 8% lighter than the unmodified NHS-azide (MW 198.14 g/mol) and approximately 53% lighter than Azido-PEG4-NHS (MW 388.38 g/mol) . This lower molecular weight translates to a higher molar quantity per unit mass, enabling finer control over molar equivalents in small-scale conjugation reactions. Additionally, the compound is a solid at room temperature , facilitating precise gravimetric measurement without the viscosity-associated transfer losses characteristic of PEGylated liquid or semi-solid linkers .

Crosslinker stoichiometry Degree of labeling Reagent handling

Synthetic Accessibility and Economic Advantage of N-Acylsuccinimide Scaffold

N-Acylsuccinimides have been explicitly characterized as 'cost-effective' acyl-transfer reagents compared to alternative scaffolds . Comparative studies of N-acylsuccinimides versus N-acylglutarimides highlight that the succinimide activating ring provides advantages including 'low price of the succinimide activating ring' and 'high stability of the amide bond towards reaction conditions' [1]. The synthesis of N-(2-Azidoacetyl)succinimide typically proceeds via acylation of succinimide with azidoacetyl chloride in a suitable solvent at room temperature or slightly elevated temperatures, followed by chromatographic purification .

Crosslinker synthesis Reagent cost-effectiveness Acyl-transfer reagents

Procurement-Relevant Application Scenarios Where N-(2-Azidoacetyl)succinimide Offers Differentiated Value


Metabolic Glycan Labeling Precursor Synthesis

N-(2-Azidoacetyl)succinimide serves as a key synthetic precursor for azido-modified monosaccharides including ManNAz (N-azidoacetylmannosamine). These sugar analogs incorporate into cell-surface glycans via the sialic acid biosynthesis pathway, enabling bioorthogonal detection of glycoconjugates [1]. The crystalline solid form and precise molecular weight of the succinimide ester facilitate accurate stoichiometric control during sugar derivatization, which is critical for achieving consistent metabolic incorporation efficiency.

Two-Step Bioconjugation with Controlled Spacer Geometry

For applications requiring a short, rigid spacer between the conjugated biomolecule and the azide handle, the azidoacetyl group provides a minimal extension (~3–4 Å) without the flexibility and extended reach of PEG-based linkers . This geometry is advantageous when the downstream click reaction must occur in close proximity to the conjugation site, such as in proximity-based labeling, FRET pair construction with stringent distance constraints, or structure–activity relationship studies where linker flexibility must be minimized.

High-Throughput Amine Derivatization Workflows

The cost-effectiveness of the N-acylsuccinimide scaffold combined with the solid-state stability of this compound class [2] makes N-(2-Azidoacetyl)succinimide particularly suitable for high-throughput screening campaigns and parallel synthesis applications. The ability to accurately weigh small quantities from a stable crystalline solid reduces reagent waste and improves reproducibility across multiple reaction vessels compared to viscous liquid linkers that require solvent pre-dissolution and incur transfer losses.

Glycoconjugate Vaccine Synthesis Using Orthogonal Conjugation Strategies

Azidoacetyl-functionalized intermediates enable sequential orthogonal conjugation approaches in glycoconjugate vaccine development. The azido group can be installed via amine acylation using N-(2-Azidoacetyl)succinimide, subsequently participating in azide-alkyne Huisgen cycloaddition to attach alkyne-equipped ligands, while leaving other reactive handles available for further orthogonal conjugation steps [3]. The short spacer arm minimizes unintended cross-reactivity and steric interference during multistep conjugate assembly.

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